3-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide
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Overview
Description
3-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceutical agents.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been reported to show a broad range of biological activities . Therefore, it’s plausible that this compound may interact with multiple targets, depending on its specific structure and functional groups.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. These interactions could lead to changes in the conformation or activity of the target proteins, thereby modulating their function .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to accurately summarize the affected biochemical pathways. These could potentially include pathways related to cell signaling, gene expression, metabolic processes, and more .
Pharmacokinetics
For instance, the presence of functional groups like the benzimidazole might influence its absorption and distribution .
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown. Based on the biological activities of similar compounds, potential effects could include modulation of protein activity, alteration of signal transduction pathways, and changes in cellular responses .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, presence of other molecules, and cellular context. For instance, the compound’s stability could be affected by pH and temperature, while its efficacy could be influenced by the presence of other interacting molecules or specific cellular contexts .
Biochemical Analysis
Biochemical Properties
The 3-fluoro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide compound has been shown to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context. For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
The effects of 3-fluoro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide on various types of cells and cellular processes are diverse. It has been suggested that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3-fluoro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide is complex and involves a variety of biochemical interactions. For instance, it has been suggested that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 3-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the fluoro group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Amidation: The final step involves the formation of the amide bond between the benzimidazole core and the benzoyl chloride derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
3-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
3-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide can be compared with other benzimidazole derivatives such as:
- 2-aminobenzimidazole
- 5,6-dimethylbenzimidazole
- N-methylbenzimidazole
These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and applications. The presence of the fluoro group in this compound may confer unique properties, such as increased lipophilicity or enhanced binding affinity to certain targets.
Properties
IUPAC Name |
3-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2/c15-9-3-1-2-8(6-9)13(19)16-10-4-5-11-12(7-10)18-14(20)17-11/h1-7H,(H,16,19)(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCDOFRQDVVZLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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